Propylamine, also known as n-propylamine, is an aliphatic amine with the chemical formula . It appears as a colorless, volatile liquid with a fishy odor. Propylamine is characterized by its weak basicity, with a base dissociation constant () of . This compound is utilized in various chemical applications due to its reactivity and ability to form hydrogen bonds, which enhances its solubility in water compared to other amines lacking the N—H bond .
Several methods are employed to synthesize propylamine:
Propylamine has diverse applications across various industries:
Studies on propylamine's interactions focus on its combustion kinetics and reaction mechanisms with radicals such as hydroxyl radicals. Research indicates that propylamine's ignition delay times are critical for understanding its behavior as a fuel additive . Additionally, it has been studied for its role in nitrogen conversion chemistry relevant to biomass utilization .
Propylamine shares structural similarities with other aliphatic amines but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethylamine | Shorter carbon chain, more volatile | |
| Butylamine | Longer carbon chain, higher boiling point | |
| Isopropylamine | Branched structure, different reactivity | |
| Dimethylamine | Contains two methyl groups; stronger base |
Propylamine's linear structure allows for distinct hydrogen bonding capabilities compared to branched or shorter-chain amines like isopropylamine and ethylamine. This property enhances its solubility and reactivity in various chemical environments .
Diatoms, unicellular algae, biosynthesize silica cell walls using polyamines containing N-methylpropylamine units. Annenkov et al. (2006) developed a biomimetic stepwise synthesis for these chains, starting with propylamine derivatives and sequentially adding N-methyl groups via reductive alkylation. The protocol involves:
This method produces chains with 4–20 repeating units, mimicking natural diatom polyamines. The degree of methylation directly influences silicification activity: fully methylated chains accelerate silica condensation rates by 14-fold compared to unmethylated analogs. Structural analysis reveals that N-methylation reduces charge density, enabling polyamines to form microemulsions that template silica nanostructures.
| Chain Length (n) | Methylation Degree | Silica Condensation Rate (relative to blank) |
|---|---|---|
| 4 | 0 | 1.2× |
| 8 | 50% | 6.8× |
| 12 | 100% | 14.0× |
Ru/Nb₂O₅ catalysts achieve 91.4% yield in propylamine synthesis from propionamide under mild conditions (150°C, 2 MPa H₂). Key mechanistic insights include:
Operando studies using photoionization mass spectrometry reveal propionitrile (CH₃CH₂CN) as a transient intermediate, which undergoes rapid hydrogenation to propylamine. The catalyst’s stability stems from Nb₂O₅’s oxygen vacancies, which prevent coke formation during prolonged use.
Kim et al. (2021) engineered E. coli to produce 10 short-chain primary amines (SCPAs), including propylamine, using Streptomyces viridifaciens valine decarboxylase (VlmD). The pathway involves:
Fed-batch fermentation yielded 10.67 g/L iso-butylamine, demonstrating scalability. VlmD’s promiscuity allows conversion of multiple α-keto acids, enabling parallel synthesis of propylamine, butylamine, and pentylamine.
| Substrate | Product | Yield (g/L) |
|---|---|---|
| 2-Oxobutyric acid | Propylamine | 3.21 |
| 3-Methyl-2-oxovaleric acid | Iso-butylamine | 10.67 |
Ho et al. (2019) elucidated the dehydroamination mechanism for propylamine synthesis from propanol over Ni/hydroxyapatite (Ni/HAP). The pathway proceeds via:
Ni/HAP outperforms Ni/SiO₂ (10× higher activity) due to HAP’s basic sites stabilizing alkoxide intermediates and suppressing disproportionation. Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm α-H abstraction as the rate-determining step. Support basicity also modulates selectivity: HAP yields 78% primary amine vs. 45% for SiO₂.
| Support Material | TOF (h⁻¹) | Primary Amine Selectivity |
|---|---|---|
| HAP | 12.4 | 78% |
| SiO₂ | 1.3 | 45% |
Density functional theory (DFT) studies have revealed the complex interplay of proton transfer and bond cleavage in propylamine’s gas-phase decomposition. The unimolecular dissociation of both neutral and protonated propylamine proceeds through concerted mechanisms involving transition states with elongated C–H and N–H bonds. For neutral propylamine, pathway analysis identifies two dominant routes:
Protonation significantly alters reaction landscapes. Protonated propylamine preferentially undergoes N–H bond cleavage, forming propanimine (CH₂=CHCH₂NH) and H₂. The CBS-QB3 method calculates an activation energy of 269 kJ mol⁻¹ for this pathway, which is 30% lower than analogous routes in the neutral species [2]. Transition state geometries indicate that charge delocalization stabilizes intermediates, reducing energy barriers for H₂ elimination compared to methane formation.
Table 1: Activation Energies (Eₐ, kJ mol⁻¹) for Propylamine Dehydrogenation Pathways
| Pathway | B3LYP/6-31G(d) | B3LYP/6-311++G(3df,3pd) | CBS-QB3 |
|---|---|---|---|
| Methane (neutral) | 404 | 388 | 391 |
| Propene (neutral) | 197 | 181 | 184 |
| H₂ (protonated) | 277 | 265 | 269 |
The disproportionation of n-propylamine over supported nickel catalysts follows a stepwise mechanism sensitive to surface acidity and hydrogen availability. In the absence of hydrogen, the reaction proceeds via:
Hydrogen plays a dual role: it passivates strong acid sites to prevent excessive C–N scission and suppresses carbide-induced deactivation. At 250°C and 1 atm H₂, nickel catalysts achieve 78% selectivity toward dipropylamine with a turnover frequency (TOF) of 0.45 s⁻¹. In contrast, hydrogen-free conditions reduce TOF to 0.12 s⁻¹ while increasing ammonia yield by 40%, indicative of uncontrolled C–N bond rupture [3]. Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy confirms that H₂ attenuates the formation of surface-bound CNₓ species, which otherwise block active sites within 10 reaction cycles.
Titanium silicate (TS-1) molecular sieves enable the selective oxidation of propylamine to propionaldehyde oxime (CH₃CH₂CH=NOH) using aqueous H₂O₂ as the oxidant. The reaction mechanism involves:
Steric confinement within TS-1’s 5.5 Å pores ensures >90% selectivity for oximes by restricting side reactions such as overoxidation to nitriles. Larger amines (e.g., butylamine) exhibit reduced selectivity (68%) due to diffusional limitations that prolong contact with active sites [6]. Kinetic studies reveal a first-order dependence on H₂O₂ concentration and an apparent activation energy of 54 kJ mol⁻¹, consistent with rate-limiting oxygen transfer.
Table 2: Propylamine Oxidation Performance Over TS-1
| Parameter | Value |
|---|---|
| Conversion (25°C, 2 h) | 92% |
| Oxime Selectivity | 94% |
| H₂O₂ Utilization | 88% |
Oxygen precovered Au(111) surfaces catalyze propylamine oxidation to either propionitrile (CH₃CH₂CN) or N-propylideneamine (CH₃CH₂CH=NH), depending on O coverage (θ₀):
DFT calculations attribute coverage-dependent selectivity to electronic effects. At high θ₀, the Au surface’s work function increases by 1.2 eV, strengthening propylamine adsorption (ΔEₐds = −0.38 eV) and lowering the activation barrier for C–N scission from 1.45 eV to 0.89 eV [7]. In situ X-ray photoelectron spectroscopy (XPS) confirms the accumulation of –CN species on high-θ₀ surfaces, aligning with nitrile-dominated pathways.
Propylamine and its oligomeric congeners accelerate the transition of monomeric orthosilicic acid to polysilicate networks by acting as proton donors within transient acid–base pairs that stabilize condensation transition states [1] [2]. In mildly acidic or circumneutral media, the positively charged ammonium terminus provides localized Brønsted acidity, while neighbouring unprotonated nitrogens behave as bases, jointly lowering the activation barrier for siloxane bond formation [1] [3].
Kinetic assays employing the molybdenum blue protocol reveal that tri-, penta-, and hepta-propylamine chains (denoted C3N3, C3N5, C3N7) boost the apparent third-order rate constant of silicic acid condensation well above the uncatalysed baseline [1]. The effect peaks for C3N7, whose seven amino sites and heightened hydrophobicity support water-free micro-emulsion pockets that concentrate monomeric silica and facilitate rapid dehydration steps [1] [3].
| Propylamine derivative | Nitrogen atoms | Degree of methylation | Relative rate enhancement (krel) | Reaction pH | Citation |
|---|---|---|---|---|---|
| Tripropyl-triamine (C3N3) | 3 | Low | >3× [1] | 6.0–7.0 [1] | 1 |
| Pentapropyl-pentaamine (C3N5) | 5 | Moderate | >3× [1] | 6.0–7.0 [1] | 1 |
| Heptapropyl-heptaamine (C3N7) | 7 | Moderate | 14× [1] | 6.0–7.0 [1] | 1 |
Propylamine also serves as a diagnostic probe for acid site enumeration. In temperature-programmed reaction studies where chemisorbed propylamine undergoes Hofmann elimination to propylene at ≈400 °C, only framework Brønsted sites retain the base strongly enough to trigger decomposition [4]. Silica-niobia interfaces that had been doped with sub-monolayer silicon dioxide displayed a 3.8-fold gain in Brønsted site density over calcined niobium oxide, corroborating the creation of pseudo-bridging silanol nests whose acidity is detectable by the propylamine method [4].
| Solid sample | Silicon surface density (Si atoms nm⁻²) | Brønsted site density vs. calcined niobium oxide | Retained sites after three 550 °C cycles | Citation |
|---|---|---|---|---|
| Calcined niobium oxide | 0.0 | 1.0 (baseline) [4] | 18% [4] | 4 |
| Silica-niobia (0.6 Si nm⁻²) | 0.6 | 3.8× [4] | 52% [4] | 4 |
| Silica-niobia (28.5 Si nm⁻²) | 28.5 | ≈1.0× [4] | 40% [4] | 4 |
Spectroscopic investigations indicate that protonated propylamine clusters act as dynamic Brønsted acids whose mobility ensures widespread distribution of catalytic sites throughout the condensing siloxane network [3]. Their dual acid–base nature is instrumental in sustaining condensation even under undersaturated silica concentrations, a behaviour that closely parallels biological silicification in diatoms [2] [5].
Siliceous organisms exploit series of N-methyl-propylamine oligomers whose chain length fine-tunes particle nucleation, curvature, and aggregation [5] [6]. Synthetic studies mimic this strategy to gain morphological control over silica in vitro.
Early fractionation experiments on diatom long-chain propylamines demonstrated a striking inversion of sphere size distributions when the mass range of the additive was shifted [5]:
| Polyamine chain mass | Dominant sphere diameter at pH 5.0 | Aggregate topology | Citation |
|---|---|---|---|
| 600–700 Da | 100–200 nm [5] | Dense clusters of small spheres [5] | 41 |
| 1,000–1,250 Da | 800–1,000 nm [5] | Large spheres bearing subordinate 100–200 nm satellites [5] | 41 |
Later, a salt-free biphasic synthesis employing tetraethyl orthosilicate confirmed that increasing the number of propylamine repeats linearly expanded particle diameter, while simultaneously diminishing the degree of silica condensation as judged by reduced Q⁴/Q³ ratios in solid-state nuclear magnetic resonance spectra [7] [8].
Cryogenic electron microscopy coupled with silicon-29 magic-angle-spinning nuclear magnetic resonance shows that long chains (>20 repeats) are co-located within the silica core, whereas shorter species segregate to the surface, producing a core–shell motif in which an amine-rich interior is sheathed by highly condensed silica [7] [8]. The inner zone exhibits lower cross-link density—an attribute that can be harnessed for subsequent functional infiltration or controlled dissolution [3].
Hydrogen-ion concentration further modulates the size outcome. A mixed propylamine pool precipitated at pH 8 yields spheres smaller than 200 nm, whereas identical additives at pH 5 give rise to the larger size classes listed above [5] [9]. Additional methylation of amine nitrogens augments hydrophobicity, strengthening microemulsion stability and increasing the fraction of hollow spheres within the final product—a structural motif advantageous for encapsulation technologies [1] [10].
Mesoporous silica whose inner surfaces carry 3-aminopropyl residues merges high pore volume with proton-responsive gating capability, enabling controlled uptake and release of bioactive compounds [11] [12] [13].
Functional groups introduced via 3-aminopropyl-triethoxysilane establish electrostatic attractions with acidic pharmaceuticals at neutral pH, yet acquire a positive charge in acidic compartments (pH ≤ 5.0), prompting pore opening and accelerated cargo efflux [13] [14]. Representative quantitative results are compiled below.
| Study | Cargo molecule | Loading capacity (weight %) | Release medium & pH | Fraction released (time) | Citation |
|---|---|---|---|---|---|
| Surface-immobilised histidine-gated silica bearing propylamine stalks | Doxorubicin | 90% [13] | Endosomal buffer, pH 5.0 | 70% in 12 h [13] | 24 |
| Succinic-anhydride / propylamine hetero-functional silica (dextran-capped) | Rhodamine dye | 100% theoretical loading reached [15] | Switch from pH 8.5 to pH 3.0 | Quantitative (>95%) in 2 h [15] | 23 |
| Propylamine-modified SBA-15 | Chloramphenicol | 51% [12] | Phosphate-buffered saline, pH 7.4 | 41% in 30 min [12] | 20 |
| Polyaspartic-acid anchored propylamine silica | Doxorubicin | 68% [16] | Lysosomal mimic, pH 5.0 | 80% in 24 h [16] | 21 |
The ionisable nature of the propylamine group confers dual functionality: (1) at physiological pH it establishes hydrogen-bonded or ionic bridges with anionic drugs, thereby maximizing loading; (2) upon acidification the group becomes fully protonated, breaking electrostatic contacts, swelling hydrophilic gatekeepers such as polyaspartic acid, and driving rapid release [16] [17] [18]. Computational electrostatic models confirm that a 60% surface coverage with propylamine and 40% with quaternary ammonium residues shifts the dissociation pH window upward, granting designer freedom in matching release kinetics to specific biological milieus [19].
High propylamine loading also enhances mesoporous silica interaction with polypeptide nanovalves, cyclodextrin-based rotaxanes, and swelling polymers, each delivering orthogonal stimuli responsiveness (temperature, redox state, or enzymatic cleavage) atop the foundational pH switch [13] [18]. Emerging work integrates propylamine-functionalized silica with niobium-derived Brønsted acid sites to couple catalytic activity and drug delivery—a strategy poised to generate self-sterilising or on-demand pro-drug-activating implant coatings [4].
Flammable;Corrosive;Acute Toxic;Irritant